(1Z)-N'-hydroxybutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxybutanimidamide is a chemical compound with the molecular formula C4H10N2O It is known for its unique structure, which includes a hydroxy group attached to an amidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxybutanimidamide typically involves the reaction of butanamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butanamide+Hydroxylamine→N’-hydroxybutanimidamide
The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 6 and 8 to optimize the yield of N’-hydroxybutanimidamide.
Industrial Production Methods
In an industrial setting, the production of N’-hydroxybutanimidamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and pH, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N’-hydroxybutanimidamide into primary amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or alkyl halides.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives of N’-hydroxybutanimidamide.
Scientific Research Applications
N’-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: N’-hydroxybutanimidamide is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxybutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amidine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-hydroxyacetamidine: Similar structure but with an acetyl group instead of a butyl group.
N-hydroxybenzamidine: Contains a benzyl group, offering different reactivity and applications.
N-hydroxypropionamidine: Features a propyl group, leading to variations in chemical behavior.
Uniqueness
N’-hydroxybutanimidamide stands out due to its specific chain length and functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role in various scientific fields highlight its significance.
Properties
CAS No. |
27620-10-6 |
---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |
InChI Key |
OPENCMFJZQABIY-UHFFFAOYSA-N |
SMILES |
CCCC(=NO)N |
Isomeric SMILES |
CCC/C(=N\O)/N |
Canonical SMILES |
CCCC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.